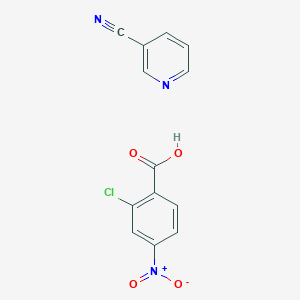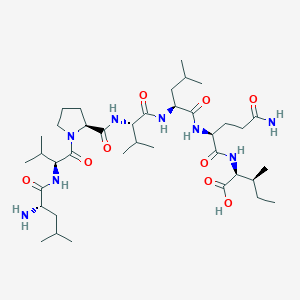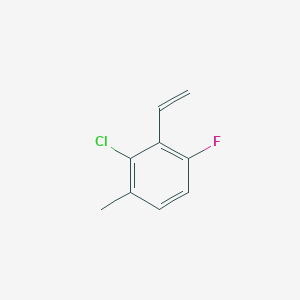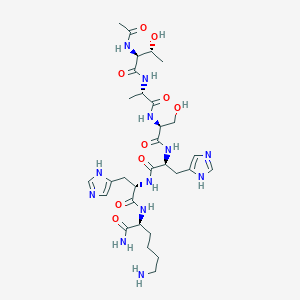
2-Fluoro-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1,3,2-dioxaborolane is a boron-containing heterocyclic compound. It is characterized by a five-membered ring structure that includes boron, oxygen, and fluorine atoms. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-1,3,2-dioxaborolane can be synthesized through various methods. One common approach involves the reaction of boronic acid derivatives with fluorinating agents under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like palladium to facilitate the process. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are employed.
Major Products Formed
The major products formed from these reactions include substituted boronates, biaryl compounds, and various boron-containing heterocycles .
Scientific Research Applications
2-Fluoro-1,3,2-dioxaborolane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. In cross-coupling reactions, the boron atom facilitates the transfer of organic groups to the palladium catalyst, enabling the formation of new carbon-carbon bonds. The fluorine atom enhances the compound’s reactivity and stability by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxaborolane-4,5-dione: Similar in structure but lacks the fluorine atom, resulting in different reactivity and stability.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains additional alkyl groups, which affect its solubility and reactivity.
Uniqueness
2-Fluoro-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it particularly valuable in applications requiring high precision and stability .
Properties
CAS No. |
764724-64-3 |
|---|---|
Molecular Formula |
C2H4BFO2 |
Molecular Weight |
89.86 g/mol |
IUPAC Name |
2-fluoro-1,3,2-dioxaborolane |
InChI |
InChI=1S/C2H4BFO2/c4-3-5-1-2-6-3/h1-2H2 |
InChI Key |
ZMQXEXOFIHTELU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)


![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)





![N,N-Di([1,1'-biphenyl]-2-yl)perylen-3-amine](/img/structure/B14226255.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl-](/img/structure/B14226260.png)

![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)

